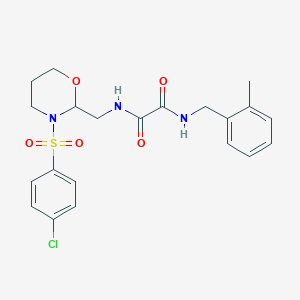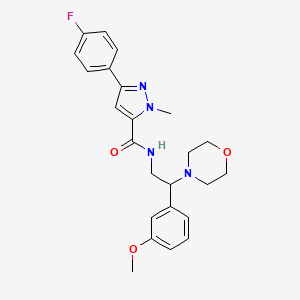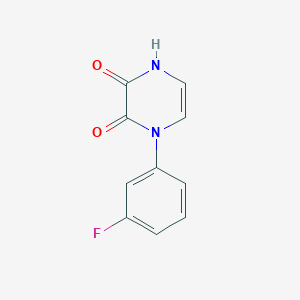![molecular formula C11H20N2O B2398940 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undécane CAS No. 1003564-43-9](/img/structure/B2398940.png)
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undécane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique spirocyclic structure. This compound contains a diazaspiro ring system, which makes it an interesting molecule for various scientific studies.
Applications De Recherche Scientifique
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia. The σ1R is involved in modulating the function of other receptors, while the MOR is a key target for opioid analgesics.
Mode of Action
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for the σ1R and MOR . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR to produce analgesic effects and blocks the σ1R to modulate pain perception.
Biochemical Pathways
The exact biochemical pathways affected by 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5It is known that activation of the mor can inhibit the release of pain neurotransmitters, while blocking the σ1r can modulate the function of other receptors involved in pain perception .
Pharmacokinetics
The pharmacokinetic properties of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5Its predicted properties include aboiling point of 397.4±42.0 °C , a density of 1.21±0.1 g/cm3 , and a pKa of 10.11±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The dual action of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane at the MOR and σ1R results in potent analgesic activity . Its MOR agonism produces analgesia, while its σ1R antagonism modulates pain perception . This dual action may result in more effective pain relief compared to drugs that target only one of these receptors.
Action Environment
The action, efficacy, and stability of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Other factors such as pH and temperature can also affect its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable oxirane derivative can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
IUPAC Name |
4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXGOZHCTVDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3(C2)CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)


![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2398872.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B2398875.png)
![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)
